molecular formula C21H33ClN2O B6075405 [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol

[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol

Cat. No. B6075405
M. Wt: 365.0 g/mol
InChI Key: QIYLQDKJKDVJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol, also known as JTC-801, is a small molecule antagonist of the kappa opioid receptor (KOR). This compound has been studied extensively for its potential therapeutic applications in various diseases, including pain, addiction, and depression.

Mechanism of Action

[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol acts as a selective antagonist of the KOR, which is a member of the opioid receptor family. The KOR is involved in the regulation of pain, mood, and addiction, among other physiological processes. By blocking the activity of the KOR, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol may modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of pain processing, the regulation of mood and anxiety, and the attenuation of drug-seeking behavior in addiction models. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have anti-inflammatory effects in various models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its selectivity for the KOR, which allows for more specific modulation of physiological processes. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, one limitation of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol is its relatively low potency compared to other KOR antagonists, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol. One area of interest is the development of more potent derivatives of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol that may be more effective in certain applications. Additionally, further research is needed to elucidate the precise mechanisms of action of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol and its effects on various physiological processes. Finally, clinical trials are needed to determine the safety and efficacy of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol in humans for various therapeutic applications.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol involves several steps, including the reaction of 3-chlorobenzyl chloride with propylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with paraformaldehyde and subsequent reduction with sodium borohydride.

Scientific Research Applications

[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been investigated for its analgesic properties in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. Additionally, [3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol has been studied for its potential use in the treatment of addiction, including opioid and cocaine addiction.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-(1-propylpiperidin-4-yl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33ClN2O/c1-2-10-23-12-7-20(8-13-23)24-11-4-9-21(16-24,17-25)15-18-5-3-6-19(22)14-18/h3,5-6,14,20,25H,2,4,7-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYLQDKJKDVJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol

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